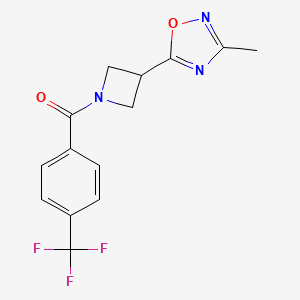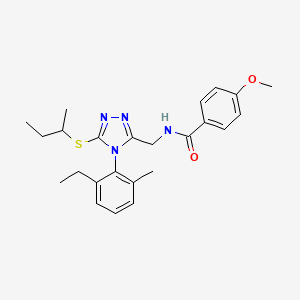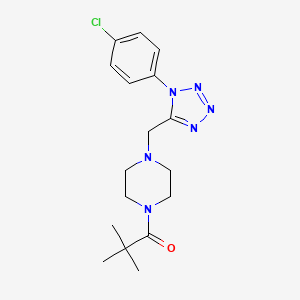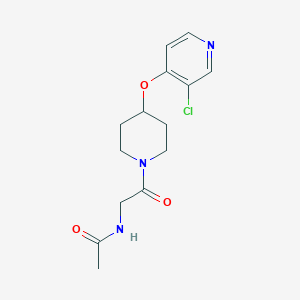
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups including a 1,2,4-oxadiazole ring, an azetidine ring, and a trifluoromethyl group attached to a phenyl ring. The 1,2,4-oxadiazole ring is a heterocyclic compound containing oxygen, nitrogen, and carbon atoms . The azetidine ring is a three-membered nitrogen-containing ring, and the trifluoromethyl group is a common substituent in organic chemistry known for its high electronegativity .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,4-oxadiazole ring, possibly through cyclization of a suitable precursor. The azetidine ring could be formed through a similar cyclization reaction. The trifluoromethyl group could be introduced through a substitution reaction on the phenyl ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. The 1,2,4-oxadiazole and azetidine rings would likely contribute to the rigidity of the molecule, while the trifluoromethyl group could influence the electronic properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the 1,2,4-oxadiazole, azetidine, and trifluoromethyl groups. The 1,2,4-oxadiazole ring is known to participate in various chemical reactions, including nucleophilic substitutions and additions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the 1,2,4-oxadiazole, azetidine, and trifluoromethyl groups could affect properties such as solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzyme Interaction
Studies on the metabolism of compounds with similar structures to (3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone reveal insights into enzyme interactions. For instance, one study discusses the hydration and ring opening of an oxetanyl moiety, catalyzed by microsomal epoxide hydrolase, demonstrating the enzyme's broad substrate specificity (Li et al., 2016). Another research focuses on the glutathione S-transferase–catalyzed formation of a glutathione-conjugated spiro-azetidine, highlighting a unique pathway for metabolite formation without prior bioactivation (Li et al., 2019).
Synthesis and Characterization
Several studies have been conducted on the synthesis and structural characterization of compounds containing the 1,2,4-oxadiazole moiety and related structures, showcasing their potential in generating novel compounds with diverse biological activities. For example, research on Schiff base compounds incorporating the 1,2,5-oxadiazol moiety demonstrates their antibacterial activities against specific bacteria, indicating their potential in medicinal chemistry (Kakanejadifard et al., 2013).
Antibacterial and Antimicrobial Activities
The exploration of novel compounds for antibacterial and antimicrobial applications is a significant area of research. Studies have synthesized and tested various derivatives for their activities against bacteria and other microorganisms, showing promising results. For instance, derivatives of 1,2,4-oxadiazole have been evaluated for their in-vitro antibacterial activity, revealing certain compounds with significant efficacy (Rai et al., 2010).
Crystal Packing and Molecular Interactions
The investigation into the crystal packing and molecular interactions of 1,2,4-oxadiazole derivatives provides insights into their supramolecular architectures. Such studies can elucidate the functional role of non-covalent interactions in these compounds, offering a deeper understanding of their structural properties and potential applications (Sharma et al., 2019).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O2/c1-8-18-12(22-19-8)10-6-20(7-10)13(21)9-2-4-11(5-3-9)14(15,16)17/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHJNZHYZDLNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylprop-2-enamide](/img/structure/B2985724.png)
![2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2985725.png)
![5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2985726.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2985727.png)
![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide](/img/structure/B2985728.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B2985729.png)
![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/no-structure.png)
![4-[4-(6-Chloropyridazin-3-yl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2985731.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2985733.png)



